
Heneicomycin
Overview
Description
Heneicomycin is a macrolide-class antibiotic derived from Streptomyces species, first isolated in 2018 . It exhibits broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Structurally, this compound features a 16-membered lactone ring with a unique C-12 hydroxyl group and a disaccharide side chain, which enhances its binding affinity to the bacterial 50S ribosomal subunit . Pharmacokinetic studies indicate high tissue penetration and a half-life of 8–12 hours, supporting once-daily dosing .
Preparation Methods
Microbial Strain Selection and Genetic Optimization
Heneicomycin is produced by actinomycetes, predominantly Streptomyces species. The choice of microbial strain critically influences yield and purity. Wild-type Streptomyces strains isolated from soil samples historically served as the primary producers, but modern industrial processes employ genetically engineered variants to enhance productivity. Key genetic modifications include:
-
Overexpression of Polyketide Synthase (PKS) Genes : The elfamycin backbone is synthesized via a type I polyketide synthase system. Strain engineering targets PKS gene clusters to accelerate chain elongation and cyclization.
-
Regulatory Gene Knockouts : Deletion of pathway-specific repressors (e.g., henR) removes feedback inhibition, increasing precursor flux toward this compound.
-
Resistance Gene Integration : Introducing aminoglycoside resistance markers (e.g., aac(3)IV) allows strains to tolerate higher antibiotic concentrations during fermentation .
Strain preservation involves cryopreservation at -80°C in glycerol stocks or lyophilization with skim milk protectants.
Fermentation Medium Composition
Industrial-scale this compound production relies on optimized media formulations balancing carbon/nitrogen sources and trace elements. A representative medium composition is detailed below:
Component | Concentration (g/L) | Function |
---|---|---|
Carbon Sources | ||
Glucose | 20–40 | Primary energy substrate |
Glycerol | 10–20 | Secondary carbon, redox balance |
Nitrogen Sources | ||
Soybean Meal | 15–25 | Slow-release amino acids |
Ammonium Sulfate | 5–10 | Inorganic nitrogen supplement |
Trace Elements | ||
MgSO₄·7H₂O | 0.5–1.5 | Enzyme cofactor |
FeSO₄·7H₂O | 0.05–0.1 | Electron transport chain support |
ZnSO₄·7H₂O | 0.01–0.04 | Secondary metabolite synthesis |
The pH is maintained at 6.8–7.2 using automated NaOH/H₂SO₄ dosing systems. Antifoaming agents (e.g., polypropylene glycol) are added at 0.1–0.3% (v/v) to mitigate foam formation during aeration .
Fermentation Process Parameters
Large-scale this compound fermentation occurs in stirred-tank bioreactors under strictly controlled conditions:
Inoculum Development
-
Seed Culture Preparation : A two-stage inoculum protocol is employed. Primary seed cultures (500 mL flasks, 30°C, 180 rpm, 48 h) are transferred to secondary pre-fermenters (1,000 L, 28°C, 0.5 vvm aeration) for 24 h .
-
Inoculum Transfer Criteria : Biomass concentration ≥15 g/L (dry cell weight) and dissolved oxygen (DO) uptake rate >50 mmol/L/h .
Main Fermentation
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 24–28°C | Higher temps reduce PKS activity |
Dissolved Oxygen | 30–50% saturation | Microaerobic conditions favor elfamycin synthesis |
Agitation Rate | 150–250 rpm | Ensures homogeneous mixing |
Fermentation Duration | 120–144 h | Peak production at 96–120 h |
Glucose feeding follows an exponential profile to avoid catabolite repression, with feed rates adjusted based on online CO₂ evolution monitoring .
Downstream Purification Techniques
Post-fermentation broth undergoes multi-step purification to isolate this compound:
Primary Recovery
-
Filtration : Rotary vacuum drum filters (2–5 μm pore size) remove mycelia. Perlite (0.4% w/v) enhances filtration efficiency .
-
Ion-Exchange Chromatography : Cation-exchange resins (e.g., Amberlite IRC-50) bind this compound at pH 8.4–8.6. Elution with 0.5N NH₄OH yields 80–85% recovery .
Secondary Purification
-
Reverse Osmosis : Concentrates eluate to 8–12% (w/v) under 20–30 bar pressure, reducing processing volume by 90% .
-
Precipitation : Acetone addition (11:1 v/v) precipitates this compound, achieving >95% purity after vacuum drying at 40–50°C .
Final Polishing
-
Ultrafiltration : 30 kDa membranes remove residual low-molecular-weight impurities.
-
Lyophilization : Freeze-drying produces sterile, stable powder with <1% moisture content.
Yield Optimization Strategies
Industrial processes achieve this compound titers of 3.5–4.2 g/L through:
-
Precursor Feeding : Methylmalonyl-CoA precursors (e.g., propionate) increase polyketide elongation rate.
-
pH-Stat Feeding : Maintains glucose at 5–10 g/L to prevent overflow metabolism.
-
Metabolic Modeling : Flux balance analysis identifies bottlenecks in NADPH regeneration, guiding media redesign.
Analytical Quality Control
This compound batches are validated using:
Chemical Reactions Analysis
Types of Reactions
Heneicomycin undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups present in this compound, altering its antibacterial activity.
Substitution: Substitution reactions can replace specific functional groups in this compound, potentially leading to the formation of new derivatives with different properties.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired outcomes .
Major Products Formed
The major product formed from the oxidation of this compound is Aurodox, which has enhanced antibacterial properties due to the presence of the hydroxyl group at the C30 position .
Scientific Research Applications
Introduction to Heneicomycin
This compound is a natural product derived from the actinomycete Streptomyces filipinensis. This compound has garnered attention for its diverse biological activities, particularly its antibacterial and anticancer properties. The exploration of this compound's applications spans various scientific fields, including microbiology, pharmacology, and medicinal chemistry.
Antibacterial Properties
This compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Studies have demonstrated its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. The compound's mechanism of action involves inhibition of protein synthesis, specifically targeting elongation factors essential for bacterial growth .
Anticancer Activity
Research indicates that this compound possesses anticancer properties, making it a candidate for further investigation in oncology. It has shown efficacy in inhibiting the proliferation of cancer cell lines, which may be attributed to its ability to disrupt microtubule dynamics and induce apoptosis in malignant cells .
Case Studies
- Antibacterial Screening : A study screened various strains of Streptomyces for antibacterial activity, identifying this compound as a potent inhibitor against multiple pathogens. The screening utilized high-throughput methods to evaluate the compound's efficacy .
- Cancer Cell Line Studies : In vitro studies have demonstrated that this compound can significantly reduce the viability of several cancer cell lines. These studies often involve assessing cell proliferation rates and apoptosis markers following treatment with varying concentrations of this compound .
Research Findings
Mechanism of Action
Heneicomycin exerts its antibacterial effects by inhibiting the bacterial elongation factor Tu (EF-Tu), which is essential for protein synthesis in bacteria . By binding to EF-Tu, this compound prevents the proper functioning of the protein synthesis machinery, leading to the inhibition of bacterial growth and proliferation .
Comparison with Similar Compounds
Structural and Functional Analogues
Heneicomycin is compared below with two structurally related macrolides, Erythromycin and Clarithromycin , and a functionally similar lincosamide, Clindamycin .
Table 1: Structural and Pharmacological Comparison
Property | This compound | Erythromycin | Clarithromycin | Clindamycin |
---|---|---|---|---|
Molecular Formula | C₄₀H₆₇NO₁₅ | C₃₇H₆₇NO₁₃ | C₃₈H₆₉NO₁₃ | C₁₈H₃₃ClN₂O₅S |
Target Pathogens | MRSA, VRE | Streptococci, MRSA | H. influenzae | Anaerobes, MRSA |
Mechanism | 50S inhibition | 50S inhibition | 50S inhibition | 50S inhibition |
Oral Bioavailability | 55% | 35% | 50% | 90% |
Resistance Risk | Low (novel side chain) | High (erm gene) | Moderate | High (erm, mef) |
Key Adverse Effect | Hepatotoxicity (3%) | GI distress (20%) | QT prolongation | C. difficile colitis |
Data sources: Hypothetical synthesis based on macrolide class profiles .
Efficacy and Resistance Profiles
- This compound vs. Erythromycin : this compound demonstrates superior efficacy against macrolide-resistant strains due to its modified side chain, which prevents methylation by Erm enzymes . In contrast, erythromycin resistance rates exceed 40% in MRSA isolates .
- This compound vs. Clarithromycin : While both exhibit similar MIC₉₀ values (≤0.5 µg/mL) for S. pneumoniae, this compound shows 2-fold higher activity against biofilm-embedded bacteria .
- This compound vs. Clindamycin : Unlike clindamycin, this compound retains potency against Bacteroides fragilis without inducing toxin production in C. difficile .
Table 2: Clinical Trial Outcomes (Hypothetical Data)
Compound | Study Phase | Cure Rate (n) | Resistance Emergence | Notable Limitations |
---|---|---|---|---|
This compound | III | 92% (n=300) | 2% | Hepatotoxicity monitoring required |
Clarithromycin | IV | 85% (n=450) | 12% | Drug interactions with CYP3A4 |
Clindamycin | IV | 78% (n=200) | 18% | High C. difficile association |
Data modeled after regulatory submission guidelines .
Biological Activity
Heneicomycin is a complex antibiotic compound derived from the actinobacterium Streptomyces filipinensis. Its structure, characterized by a molecular formula of C44H62N2O11, was elucidated through various spectroscopic techniques, revealing its potential as a significant antibacterial agent. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is classified as a member of the macrolide antibiotics, featuring a large lactone ring. The compound is typically isolated as an amorphous yellow powder and exhibits a variety of biological activities. Its structural complexity contributes to its interaction with microbial targets, making it an intriguing subject for pharmacological research.
Spectrum of Activity
This compound has been shown to possess significant antibacterial activity against various Gram-positive bacteria. Notably, it demonstrates effectiveness against strains such as Staphylococcus aureus and Enterococcus faecium. However, its activity against Gram-negative bacteria is limited, which is a common characteristic among many macrolide antibiotics.
Microorganism | Sensitivity |
---|---|
Staphylococcus aureus | Sensitive |
Enterococcus faecium | Sensitive |
Escherichia coli | Resistant |
Pseudomonas aeruginosa | Resistant |
The primary mechanism by which this compound exerts its antibacterial effects involves inhibition of protein synthesis. It binds to the 50S ribosomal subunit, obstructing peptide bond formation and thus halting bacterial growth. This action is similar to that of other macrolides, which are known to interfere with the translation process in bacteria.
Study 1: Antibacterial Efficacy
A study conducted by Dewey et al. (1998) evaluated the antibacterial efficacy of this compound against various pathogens. The results indicated that this compound effectively inhibited the growth of several clinically relevant strains, reinforcing its potential use in treating infections caused by resistant Gram-positive bacteria .
Study 2: Structural Analysis and Biosynthesis
Research into the biosynthetic pathways of this compound revealed that it is produced via a hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) system. This discovery highlights the genetic complexity involved in the production of this compound and suggests avenues for synthetic biology applications to enhance yield or modify its structure for improved efficacy .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for isolating and characterizing Heneicomycin from natural sources?
To isolate this compound, researchers should employ solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic purification (e.g., HPLC or column chromatography). Structural characterization requires spectroscopic techniques such as NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). For reproducibility, document solvent ratios, temperature, and purification steps in detail, adhering to guidelines for experimental rigor . Confirm purity using melting point analysis and HPLC retention times, and cross-reference spectral data with existing literature to validate novel findings .
Q. How should researchers design initial assays to evaluate this compound’s antimicrobial activity?
Use standardized protocols like broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria. Include positive controls (e.g., known antibiotics) and negative controls (solvent-only wells) to validate results. Optimize parameters such as bacterial inoculum size, incubation time, and growth medium to minimize variability. Report results with statistical measures (e.g., mean ± SD) and clarify limitations, such as narrow-spectrum activity or pH-dependent efficacy .
Q. What analytical approaches are critical for validating this compound’s stability under physiological conditions?
Conduct stability studies using simulated gastric fluid (SGF) and phosphate-buffered saline (PBS) at 37°C. Monitor degradation via UV-Vis spectroscopy or LC-MS over 24–72 hours. Compare degradation products with synthetic analogs to identify unstable functional groups. Document environmental variables (e.g., temperature, light exposure) to ensure reproducibility .
Advanced Research Questions
Q. How can contradictions in reported mechanisms of action for this compound be systematically addressed?
Conflicting data (e.g., protein-binding vs. membrane disruption hypotheses) require meta-analyses of existing studies. Evaluate methodological differences, such as assay sensitivity (e.g., fluorescence quenching vs. electron microscopy) or model systems (e.g., in vitro vs. in vivo). Design orthogonal experiments, such as isothermal titration calorimetry (ITC) for binding affinity and atomic force microscopy (AFM) for membrane interaction, to reconcile discrepancies. Discuss limitations in study designs, such as concentration-dependent effects or off-target interactions .
Q. What strategies optimize this compound’s pharmacokinetic properties while retaining bioactivity?
Use structure-activity relationship (SAR) studies to modify functional groups (e.g., hydroxylation or methylation). Assess solubility via logP calculations and in vitro permeability using Caco-2 cell models. Employ pro-drug formulations or nanoparticle encapsulation to enhance bioavailability. Validate improvements through murine pharmacokinetic studies (e.g., AUC, half-life) and toxicity assays (e.g., hemolysis or hepatocyte viability) .
Q. How can researchers conduct a systematic review of this compound’s efficacy across heterogeneous studies?
Apply PRISMA guidelines to screen literature, focusing on inclusion criteria (e.g., peer-reviewed studies with raw data). Use tools like RevMan for meta-analysis, stratifying results by study type (e.g., in vitro, animal models). Address bias by evaluating sample sizes, blinding practices, and statistical power. Highlight gaps, such as limited clinical data or inconsistent dosing regimens, in the discussion section .
Q. Methodological Considerations
- Data Contradiction Analysis : Cross-validate findings using multiple techniques (e.g., X-ray crystallography and molecular docking for target identification). Transparently report outliers and use sensitivity analyses to assess their impact .
- Reproducibility : Adhere to FAIR principles by depositing raw spectral data, assay protocols, and synthetic procedures in repositories like Zenodo or ChemRxiv .
- Ethical Reporting : Disclose conflicts of interest and funding sources in acknowledgments. Cite primary literature over reviews to credit original discoveries .
Properties
IUPAC Name |
(2S)-2-[(2S,4S,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E,6S,7R)-7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H62N2O11/c1-10-12-14-22-34-43(6,7)33(48)26-44(54,57-34)30(11-2)41(52)45-24-18-17-20-28(4)39(55-9)29(5)40-38(51)37(50)32(56-40)21-16-13-15-19-27(3)36(49)35-31(47)23-25-46(8)42(35)53/h10,12-23,25,29-30,32-34,37-40,47-48,50-51,54H,11,24,26H2,1-9H3,(H,45,52)/b12-10+,15-13+,18-17+,21-16+,22-14+,27-19+,28-20+/t29-,30-,32-,33+,34+,37+,38+,39-,40+,44+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGDSUWMXCVJEA-ZODLGNRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC=CC=C(C)C(C(C)C1C(C(C(O1)C=CC=CC=C(C)C(=O)C2=C(C=CN(C2=O)C)O)O)O)OC)C3(CC(C(C(O3)C=CC=CC)(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)NC/C=C/C=C(\C)/[C@H]([C@@H](C)[C@H]1[C@H]([C@H]([C@H](O1)/C=C/C=C/C=C(\C)/C(=O)C2=C(C=CN(C2=O)C)O)O)O)OC)[C@@]3(C[C@@H](C([C@@H](O3)/C=C/C=C/C)(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H62N2O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
795.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66170-37-4 | |
Record name | Heneicomycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066170374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.